Wild-Type NaV1.4 Potency: Equivalent Blockade to GIIIA in Rat Skeletal Muscle Channels
In wild-type rat skeletal muscle sodium channels (rNaV1.4), μ-conotoxins GIIIA and GIIIB exhibit indistinguishable blocking potencies. Both peptides produce half-maximal inhibition (IC₅₀) at approximately 30 nM under standard electrophysiological recording conditions [1]. This functional equivalence establishes GIIIB as a direct comparator to GIIIA for experiments requiring wild-type rNaV1.4 blockade, while its differential behavior under other conditions (see Evidence Items 2–4) distinguishes its utility.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) for sodium current blockade |
|---|---|
| Target Compound Data | IC₅₀ ≈ 30 nM |
| Comparator Or Baseline | μ-Conotoxin GIIIA: IC₅₀ ≈ 30 nM |
| Quantified Difference | No significant difference; both approximately 30 nM |
| Conditions | Wild-type rat skeletal muscle NaV1.4 channels expressed in heterologous systems; two-electrode voltage clamp or patch clamp electrophysiology |
Why This Matters
Confirms that GIIIB matches GIIIA potency in the standard rNaV1.4 assay, allowing direct substitution in protocols requiring wild-type channel blockade while preserving the option to exploit GIIIB's unique differential properties (Items 2–4) where needed.
- [1] Li RA, Ennis IL, Tomaselli GF, French RJ, Marbán E. Latent specificity of molecular recognition in sodium channels engineered to discriminate between two "indistinguishable" mu-conotoxins. Biochemistry. 2001;40(20):6002-6008. View Source
